molecular formula C15H14INO B14912383 N-(3-iodophenyl)-2,3-dimethylbenzamide

N-(3-iodophenyl)-2,3-dimethylbenzamide

Cat. No.: B14912383
M. Wt: 351.18 g/mol
InChI Key: RFWLMQJOBJLOPO-UHFFFAOYSA-N
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Description

N-(3-Iodophenyl)-2,3-dimethylbenzamide is a benzamide derivative characterized by a 3-iodophenyl group attached to a 2,3-dimethyl-substituted benzamide core. Benzamide derivatives are widely explored in medicinal chemistry due to their versatility in drug design, often serving as enzyme inhibitors or receptor modulators . The iodine atom at the 3-position of the phenyl ring introduces significant steric bulk and electron-withdrawing effects, which may enhance binding affinity in biological systems or influence metabolic stability. The dimethyl groups on the benzamide ring likely contribute to lipophilicity and conformational rigidity, factors critical for pharmacokinetic optimization .

Properties

Molecular Formula

C15H14INO

Molecular Weight

351.18 g/mol

IUPAC Name

N-(3-iodophenyl)-2,3-dimethylbenzamide

InChI

InChI=1S/C15H14INO/c1-10-5-3-8-14(11(10)2)15(18)17-13-7-4-6-12(16)9-13/h3-9H,1-2H3,(H,17,18)

InChI Key

RFWLMQJOBJLOPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC(=CC=C2)I)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-iodophenyl)-2,3-dimethylbenzamide can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and environmentally benign reagents is also considered to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(3-iodophenyl)-2,3-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the phenyl ring .

Scientific Research Applications

N-(3-iodophenyl)-2,3-dimethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-iodophenyl)-2,3-dimethylbenzamide involves its interaction with specific molecular targets. The iodine atom and the benzamide moiety play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Electron Effects and Steric Bulk

  • Iodine vs. Chlorine: The 3-iodophenyl group in the target compound provides stronger electron-withdrawing effects compared to chlorine in N-(2,3-dichlorophenyl)-3,4-dimethylbenzamide .
  • Methoxy vs. Methyl : Compounds like N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzamide utilize methoxy groups for hydrogen bonding, whereas dimethyl groups in the target compound prioritize lipophilicity and rigidity.

Pharmacokinetic and Metabolic Profiles

  • Metabolic Stability : The iodine substituent may slow oxidative metabolism compared to D2916, which undergoes rapid hydroxylation at methyl groups .
  • Gender-Specific Metabolism : Unlike D2916, which shows sex-dependent hydroxylation pathways (females hydroxylate the isoxazole methyl group), the target compound’s metabolism remains unexplored but could similarly vary due to steric protection from iodine .

Biological Activity

N-(3-iodophenyl)-2,3-dimethylbenzamide is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article explores its biological activity, synthesis, mechanisms of action, and related research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H14INO
  • Molecular Weight : 337.19 g/mol
  • Structural Features : The compound consists of a benzamide backbone with an iodine atom on the phenyl ring and two methyl groups on the adjacent benzene. This configuration may influence its interaction with biological targets due to the electronic properties imparted by the iodine.

Biological Activity Overview

This compound has been investigated for its potential as a modulator of various receptors, with implications for therapeutic applications. Its biological activity is primarily linked to:

  • Receptor Modulation : It may interact with several neurotransmitter receptors, potentially influencing pathways involved in neurological functions.
  • Anticancer Properties : Similar compounds have demonstrated anticancer activity, suggesting that this compound could exhibit similar effects.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest it may:

  • Bind to Enzymes or Receptors : The compound's structure allows it to interact with specific molecular targets, altering their activity.
  • Induce Apoptosis in Cancer Cells : Compounds with similar structures have shown the ability to trigger programmed cell death in various cancer cell lines.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally related compounds is presented below:

Compound NameStructure FeaturesUnique Aspects
N-(4-bromophenyl)-2,5-dimethylbenzamideBromine substituent instead of iodinePotentially different receptor interactions
N-(2-chlorophenyl)-2-methylbenzamideChlorine substituentDifferent electronic properties affecting reactivity
N-(4-fluorophenyl)-2,4-dimethylbenzamideFluorine substituentEnhanced lipophilicity may affect bioavailability

The unique iodine substituent in this compound may confer distinct electronic properties that influence its biological activity compared to these similar compounds.

Research Findings and Case Studies

Recent studies have highlighted the potential applications of this compound in various fields:

  • Anticancer Activity : In vitro studies have shown that derivatives of benzamides can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxicity against human cancer cell lines.
  • Neuroprotective Effects : Research indicates that certain benzamide derivatives can protect neurons from oxidative stress and inflammation. The neuroprotective mechanisms involve modulation of cholinergic pathways and inhibition of inflammatory cytokines .

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